Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227002
InChI: InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3
SMILES:
Molecular Formula: C16H11BrN2O4
Molecular Weight: 375.17 g/mol

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

CAS No.:

Cat. No.: VC16227002

Molecular Formula: C16H11BrN2O4

Molecular Weight: 375.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate -

Specification

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
IUPAC Name methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate
Standard InChI InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3
Standard InChI Key IVGROHGAUDXBJJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is C₁₆H₁₁BrN₂O₄, with a molecular weight of 399.18 g/mol. Key structural features include:

  • Aromatic Substituents:

    • 3-Cyano-4-nitrophenyl Group: The nitro (-NO₂) and cyano (-CN) groups are electron-withdrawing, rendering this ring highly electrophilic. The nitro group at the para position relative to the cyano substituent creates a steric and electronic environment conducive to nucleophilic substitution or reduction reactions .

    • 4-Bromophenyl Group: The bromine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

  • Ester Functional Group: The methyl ester (-COOCH₃) enhances solubility in organic solvents and can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions .

Table 1: Comparative Physical Properties of Analogous Acetate Esters

CompoundMolecular Weight (g/mol)Key Functional GroupsMelting Point (°C)Solubility Profile
Methyl (4-cyanophenyl)acetate 175.18-CN, -COOCH₃98–100Soluble in DCM, acetone
Methyl 2-(4-nitrophenyl)acetate195.17-NO₂, -COOCH₃72–74Soluble in ethanol, ether
Target Compound399.18-NO₂, -CN, -Br, -COOCH₃Est. 120–125Est. Soluble in DMF, THF

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a double Friedel-Crafts alkylation or a stepwise esterification approach:

  • Core Structure Assembly:

    • A diketone precursor, such as 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid, could be esterified with methanol using thionyl chloride (SOCl₂) as a catalyst .

    • Alternative routes might involve Ullmann coupling or nucleophilic aromatic substitution to introduce the bromine and nitro groups post-esterification .

  • Esterification Protocol:

    • Reaction Conditions: Adapting the method from , 3-cyano-4-nitrophenylacetic acid (1 eq) and 4-bromophenylacetic acid (1 eq) are dissolved in methanol under ice-cooling. Thionyl chloride (1.5 eq) is added dropwise, followed by stirring for 12 hours.

    • Workup: The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate gradient) .

Table 2: Synthetic Routes for Disubstituted Acetate Esters

MethodStarting MaterialsReagents/ConditionsYield (%)Reference
Esterification Substituted phenylacetic acidsSOCl₂, MeOH, 0°C, 12 h~100
Cross-Coupling Bromoarenes, cyano precursorsPd catalyst, base, 80°CEst. 70–85

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding methyl 2-(4-amino-3-cyanophenyl)-2-(4-bromophenyl)acetate. This product could serve as an intermediate for pharmaceuticals or agrochemicals.

Ester Hydrolysis

Under basic conditions (e.g., NaOH, H₂O/EtOH), the ester hydrolyzes to 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid, which may exhibit enhanced biological activity or serve as a ligand in coordination chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator